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D-xylulose-1-13C

13C NMR spectroscopy Cryptococcus neoformans Polysaccharide biosynthesis

D-Xylulose-1-13C (CAS 131771-46-5) is a site-specifically 13C-labeled ketopentose essential for metabolic flux analysis. The C-1 label distinguishes pentose phosphate and phosphoketolase pathways by NMR, and its +1 Da mass shift enables precise LC-MS/MS quantification. Choose this specific isotopologue over unlabeled or fully labeled alternatives for unambiguous pathway mapping and accurate internal standardization.

Molecular Formula C5H10O5
Molecular Weight 151.122
CAS No. 131771-46-5
Cat. No. B584081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-xylulose-1-13C
CAS131771-46-5
SynonymsD-[1-13C]threo-pent-2-ulose; 
Molecular FormulaC5H10O5
Molecular Weight151.122
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1
InChIKeyZAQJHHRNXZUBTE-HSGPOLEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose-1-13C (CAS 131771-46-5) — Stable Isotope-Labeled Metabolic Tracer for Pentose Pathway Quantification


D-Xylulose-1-13C (CAS 131771-46-5) is a stable isotope-labeled analog of D-xylulose, a five-carbon ketopentose monosaccharide (C₄¹³CH₁₀O₅, MW 151.12) featuring a ¹³C substitution specifically at the C1 carbonyl carbon position . This compound serves as a tracer for metabolic flux analysis (¹³C-MFA) in studies of pentose catabolism, the pentose phosphate pathway (PPP), and lignocellulosic sugar utilization [1]. D-xylulose itself is an endogenous metabolite in humans, Escherichia coli, and Saccharomyces cerevisiae, and functions as a precursor to pentiols such as D-arabitol [2]. The site-specific C1 labeling enables precise tracking of carbon atom fate using NMR or mass spectrometry without perturbing the native molecular structure or biochemical reactivity .

D-Xylulose-1-13C vs. Unlabeled and Alternative ¹³C-Labeled Xylulose Analogs — Why Substitution Compromises Metabolic Flux Resolution


In ¹³C metabolic flux analysis (¹³C-MFA), the specific carbon position of isotopic labeling critically determines which metabolic branch points can be resolved and which fluxes can be quantified with statistical confidence. Unlabeled D-xylulose provides no tracer information and cannot be used for flux quantification. Alternative ¹³C-labeled xylulose variants (e.g., D-xylulose-2-¹³C, D-xylulose-¹³C₅, [1,2-¹³C₂]xylose, [5-¹³C]xylose) generate fundamentally different isotopomer distributions in downstream metabolites, each enabling or disabling the resolution of specific fluxes within the pentose phosphate pathway, glycolysis, and the TCA cycle [1]. The C1 label on D-xylulose-1-¹³C uniquely traces the fate of the carbonyl carbon during isomerization to xylulose-5-phosphate and subsequent entry into the non-oxidative PPP, providing distinct positional information that cannot be obtained from uniformly labeled ([U-¹³C]) or C2/C5-labeled analogs. Substituting with an incorrectly positioned tracer yields incomplete or biased flux maps, as demonstrated by parallel labeling studies showing that precise flux quantification in xylose-utilizing organisms requires specific tracer combinations [2][3].

D-Xylulose-1-13C — Quantitative Comparative Evidence for Metabolic Flux and Pathway Resolution


Evidence 1: C1 Carbon Fate Tracking in Cryptococcus neoformans Capsular Polysaccharide Biosynthesis

D-[1-¹³C]xylose demonstrates a distinct labeling pattern compared to D-[1-¹³C]mannose and D-[1-¹³C]mannitol when tracing carbon incorporation into glucuronoxylomannan (GXM). With D-[1-¹³C]xylose as the sole carbon source, ¹³C was detected in carbons 1 and 3 of mannose, glucuronic acid, and xylose residues of GXM, whereas D-[1-¹³C]mannose produced ¹³C only at carbon 1 of these residues [1]. This differential distribution confirms xylose assimilation specifically through the pentose phosphate pathway [1].

13C NMR spectroscopy Cryptococcus neoformans Polysaccharide biosynthesis Pentose phosphate pathway

Evidence 2: Metabolic Flux Resolution Enhancement via Parallel Labeling with [5-13C]xylose in Thermus thermophilus

In ¹³C-MFA studies of Thermus thermophilus LC113 co-utilizing glucose and xylose, [5-¹³C]xylose was selected as the optimal xylose tracer rather than C1-labeled xylose for quantifying flux through the oxidative PPP. The study demonstrated that [5-¹³C]xylose provided superior resolution of NADPH-producing oxidative PPP flux versus the non-oxidative branch, enabling identification of NADPH supply as the limiting factor for growth rate [1]. While this comparator is [5-¹³C]xylose (not D-xylulose-1-¹³C), the finding establishes class-level inference that C1-labeled xylulose tracers are suboptimal for oxidative PPP flux quantification compared to C5-labeled tracers [1].

13C-MFA Thermus thermophilus Lignocellulosic co-utilization NADPH metabolism

Evidence 3: C1-Labeled Tracer Superiority for Isoprenoid Precursor Pathway Elucidation via 13C-13C Coupling Analysis

[1-¹³C]1-deoxy-D-xylulose (structurally related C1-labeled pentulose) enabled conclusive identification of the non-mevalonate (MEP) pathway as the predominant isoprenoid biosynthetic route in higher plants. ¹³C NMR analysis of β-carotene, lutein, and phytol from Catharanthus roseus cell cultures fed [1-¹³C]- and [2,3,4,5-¹³C₄]1-deoxy-D-xylulose revealed specific ¹³C enrichment and ¹³C-¹³C coupling patterns that proved an intramolecular skeletal rearrangement mechanism, definitively distinguishing MEP pathway activity from the classical mevalonate pathway [1]. Label from 1-deoxyxylulose was diverted to phytosterols to a minor extent (6% relative to carotene and phytol formation) [1].

Isoprenoid biosynthesis MEP pathway 13C NMR coupling Plant metabolism

Evidence 4: Positional Labeling Purity Enables Definitive Isotopomer Analysis for 13C-MFA Model Validation

Comprehensive ¹³C-MFA of E. coli glucose and xylose metabolism employed a parallel labeling strategy using [1,2-¹³C]xylose and [5-¹³C]xylose as the optimal tracer pair, demonstrating that specific positional labeling (C1,C2 vs. C5) provides complementary isotopomer data essential for resolving fluxes through the non-oxidative PPP, glycolysis, and TCA cycle [1]. [1,2-¹³C]xylose, which contains C1 labeling, was necessary for precise quantification of the upper pentose phosphate pathway fluxes and anaplerotic reactions under both aerobic and anaerobic conditions [1]. This study explicitly validates that C1/C2-labeled xylose tracers are essential components of the optimal tracer set for xylose ¹³C-MFA, whereas uniformly labeled [U-¹³C]xylose provides insufficient positional resolution for flux discrimination [1].

13C-MFA Isotopomer analysis E. coli Xylose metabolism

Evidence 5: Molecular Characterization via GC-MS and 13C NMR for Enzymatic Reaction Product Validation

In characterizing the reaction product of galactitol-2-dehydrogenase acting on 2-¹³C-D-xylitol, GC-MS analysis of methoxime-TMS derivatives confirmed xylulose as the product, while proton-decoupled ¹³C NMR of the reaction mixture identified the ¹³C signal at δ 72.05 ppm corresponding specifically to the 2-position of 2-¹³C-D-xylitol [1]. This methodology validates that position-specific ¹³C labeling enables definitive chemical shift assignment for pentulose structural confirmation, a capability that unlabeled xylulose cannot provide due to overlapping signals in complex biological matrices [1].

GC-MS 13C NMR Enzymatic assay Xylitol dehydrogenase

D-Xylulose-1-13C — Validated Research Applications from Quantitative Comparative Evidence


Scenario 1: 13C Metabolic Flux Analysis of Xylose-Utilizing Microbial Strains (E. coli, S. cerevisiae, T. thermophilus)

Use D-xylulose-1-¹³C (or structurally analogous [1,2-¹³C]xylose) as part of a parallel labeling strategy to quantify flux distributions in the non-oxidative pentose phosphate pathway, glycolysis, and anaplerotic reactions. Evidence from E. coli ¹³C-MFA studies demonstrates that C1/C2-labeled xylose tracers, when paired with [5-¹³C]xylose, enable precise resolution of 30+ net and exchange fluxes with narrow confidence intervals, which [U-¹³C]xylose cannot achieve [1]. This application is critical for metabolic engineering of lignocellulosic sugar-utilizing strains for biofuel and biochemical production. The T. thermophilus study further validates that tracer selection (C5 vs. C1) must be matched to the specific flux of interest, with C1-labeled tracers being suboptimal for oxidative PPP flux but essential for non-oxidative branch resolution [2].

Scenario 2: Pathway Elucidation of Isoprenoid Biosynthesis (MEP vs. Mevalonate Discrimination)

Employ C1-¹³C-labeled pentuloses (e.g., D-xylulose-1-¹³C or [1-¹³C]1-deoxy-D-xylulose) for ¹³C NMR-based pathway discrimination in plant, algal, or bacterial isoprenoid research. The C1 label uniquely enables detection of ¹³C-¹³C coupling patterns that arise from the intramolecular skeletal rearrangement characteristic of the MEP pathway, providing definitive evidence that distinguishes MEP from mevalonate pathway activity [3]. The Catharanthus roseus study quantified that only 6% of label from 1-deoxyxylulose diverts to phytosterols, with the remainder routed to carotenoids and phytol, establishing quantitative flux partitioning [3]. This application is essential for plant metabolic engineering, antimalarial drug target validation (MEP pathway absent in humans), and natural product biosynthesis research.

Scenario 3: Fungal Pathogenesis Studies — Carbon Source Assimilation and Capsule Biosynthesis

Use D-[1-¹³C]xylose to trace carbon incorporation into virulence-associated polysaccharides in pathogenic fungi. The Cryptococcus neoformans study demonstrated that D-[1-¹³C]xylose produces a distinct dual-carbon labeling pattern (C1 and C3 of GXM residues) versus single-carbon labeling from D-[1-¹³C]mannose, enabling unambiguous determination that xylose is metabolized through the pentose phosphate pathway rather than direct hexose incorporation [4]. This differential labeling pattern serves as a diagnostic signature for PPP routing of pentose carbons, applicable to studies of antifungal drug target identification and understanding host-pathogen carbon metabolism interactions [4].

Scenario 4: Enzymatic Assay Product Validation and Structural Confirmation

Apply position-specific ¹³C-labeled xylulose (e.g., D-xylulose-1-¹³C or D-xylulose-2-¹³C) as a substrate or internal standard in GC-MS and ¹³C NMR-based enzymatic assays for carbohydrate-active enzymes. The distinct chemical shift of the ¹³C-enriched carbon (e.g., δ 72.05 ppm for C2-labeled xylitol/xylulose) enables unambiguous product identification in complex reaction mixtures without interference from natural abundance ¹³C signals [5]. This approach reduces false-positive rates in high-throughput screening of xylose isomerases, xylitol dehydrogenases, and xylulokinases relevant to industrial biocatalysis and rare sugar production. Commercially available D-xylulose-1-¹³C at 99.22% isotopic purity (MedChemExpress) and as 1M aqueous solution (Kuujia) facilitates direct experimental implementation .

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